molecular formula C12H14F3NO3 B4303568 methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No. B4303568
M. Wt: 277.24 g/mol
InChI Key: VRNYVGGNIPYOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate, also known as Methyl TDP, is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in drug development and biomedical research. Methyl TDP is a derivative of the natural product TDP, which is found in certain species of bacteria and has been shown to possess antibacterial and antifungal properties.

Mechanism of Action

The mechanism of action of methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP is not fully understood, but it is believed to involve the inhibition of enzymes involved in key metabolic pathways. methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP has been shown to inhibit the activity of sirtuins, a family of enzymes that play important roles in regulating cellular metabolism and aging. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. The precise mechanism by which methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP exerts its biological effects is an area of active research.
Biochemical and Physiological Effects:
methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP has been shown to have a range of biochemical and physiological effects. It has been reported to have antioxidant activity, which may contribute to its anti-inflammatory properties. methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP has also been shown to modulate the expression of genes involved in cellular metabolism and energy production. In addition, methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP has been shown to have a protective effect on cells exposed to oxidative stress, suggesting its potential as a therapeutic agent for conditions characterized by oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP for lab experiments is its potential as a tool for studying the role of sirtuins and histone deacetylases in cellular metabolism and aging. methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP has been shown to selectively inhibit the activity of these enzymes, making it a useful tool for dissecting their biological functions. However, one limitation of methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP is its relatively low potency compared to other sirtuin inhibitors, which may limit its utility in certain experiments.

Future Directions

There are several potential directions for future research on methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP. One area of interest is the development of more potent derivatives of methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP that can be used to study the role of sirtuins and histone deacetylases in greater detail. Another area of interest is the investigation of the potential anticancer properties of methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP, particularly in combination with other chemotherapeutic agents. Finally, the development of novel drug delivery systems for methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP may enhance its therapeutic potential in the treatment of a range of diseases.

Scientific Research Applications

Methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP has been shown to have potential applications in drug development and biomedical research. It has been reported to have antifungal activity against Candida albicans, a common pathogen that causes infections in humans. methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP has also been shown to inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent. In addition, methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate TDP has been shown to have anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO3/c1-6-4-8(5-7(2)9(6)16)11(18,10(17)19-3)12(13,14)15/h4-5,18H,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNYVGGNIPYOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)C(C(=O)OC)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-(4-amino-3,5-dimethylphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

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